Enhanced GPR35 Agonist Potency: 1,4-Bis(3,4-dimethylbenzoyl)piperazine vs. the Reference Agonist Zaprinast
In functional desensitization assays using human GPR35 expressed in CHO-K1 cells, 1,4-bis(3,4-dimethylbenzoyl)piperazine exhibited an IC50 of 0.740 nM as an agonist, with a corresponding EC50 of 1.10 nM in dynamic mass redistribution (DMR) assays. This represents an approximately 216-fold improvement in potency over zaprinast, the reference GPR35 agonist, which has a reported IC50 of approximately 160 nM in comparable desensitization assays [1][2]. This potency advantage positions the compound as a superior tool for probing GPR35-mediated signaling pathways relevant to pain, inflammation, and metabolic disorders.
| Evidence Dimension | GPR35 agonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.740 nM (CHO-K1 desensitization assay) |
| Comparator Or Baseline | Zaprinast: IC50 ≈ 160 nM |
| Quantified Difference | ~216-fold greater potency |
| Conditions | Human GPR35 expressed in CHO-K1 cells; desensitization of zaprinast-induced DMR response, 1 h preincubation |
Why This Matters
Quantitative potency advantage over the standard reference agonist zaprinast enables lower working concentrations and potentially reduced off-target effects in GPR35-targeted research programs.
- [1] BindingDB Entry BDBM50575549 (CHEMBL3306990). Affinity Data: IC50 0.740 nM for agonist activity at human GPR35 receptor expressed in CHO-K1 cells. View Source
- [2] Neetoo-Isseljee, Z., MacKenzie, A. E., Southern, C., Jerman, J., McIver, E. G., Harries, N., ... & Milligan, G. (2013). High-throughput identification and characterization of novel, species-selective GPR35 agonists. Journal of Pharmacology and Experimental Therapeutics, 344(3), 568-578. View Source
